![molecular formula C23H27N3O7S B443016 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide CAS No. 445284-51-5](/img/structure/B443016.png)
3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has shown promising results in various experiments, making it a topic of interest for researchers in different fields.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide involves the inhibition of certain enzymes, such as carbonic anhydrase and urease. This inhibition can lead to various biochemical and physiological effects, which have been studied in detail.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide have been studied in various experiments. It has been shown to exhibit anti-inflammatory activity, as well as antitumor activity. It has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of antibacterial agents.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide in lab experiments include its small size, which allows it to easily penetrate cell membranes and interact with enzymes. It also exhibits potent inhibitory activity against certain enzymes, making it a valuable tool for studying enzyme function. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its potential use in the treatment of various diseases, such as cancer and bacterial infections. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with 5-methylisoxazole-3-carboxylic acid, followed by the addition of triethylamine and acetic anhydride. The resulting intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride to obtain the final product.
Scientific Research Applications
3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide has been studied for its potential applications in various scientific research areas. It has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for drug discovery and development. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3,4,5-triethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-5-30-19-13-16(14-20(31-6-2)22(19)32-7-3)23(27)24-17-8-10-18(11-9-17)34(28,29)26-21-12-15(4)33-25-21/h8-14H,5-7H2,1-4H3,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZCTKNLUYCTSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide |
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